N 0432 hydrobromide

Description

N 0432 hydrobromide is a synthetic compound cataloged under the reference number 1018 in pharmaceutical and neurochemical research contexts . While its precise molecular structure and pharmacological target remain unspecified in available literature, it is grouped with other neuroactive agents such as N 0430 hydrobromide (reference 1022) and N 0425 hydrochloride (reference 3006) in a structural series developed by Axon Medchem BV/LLC.

Properties

Molecular Formula |

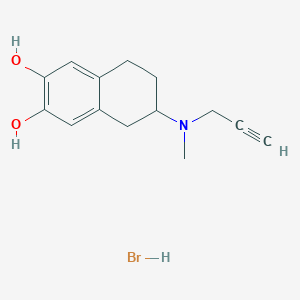

C14H18BrNO2 |

|---|---|

Molecular Weight |

312.20 g/mol |

IUPAC Name |

6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |

InChI |

InChI=1S/C14H17NO2.BrH/c1-3-6-15(2)12-5-4-10-8-13(16)14(17)9-11(10)7-12;/h1,8-9,12,16-17H,4-7H2,2H3;1H |

InChI Key |

OBEVLSIQKNEKHH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#C)C1CCC2=CC(=C(C=C2C1)O)O.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of N 0432 hydrobromide involves the reaction of 6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol with hydrobromic acid. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis Reactions

N 0432 hydrobromide undergoes hydrolysis under acidic or basic conditions due to the presence of hydrolysable bonds.

| Reactants | Conditions | Products | Application |

|---|---|---|---|

| This compound + H₂O | Acidic (HCl, 80°C) | 6-Amino-5,6,7,8-tetrahydro-naphthalene-2,3-diol + propynyl derivatives | Synthesis of dealkylated analogs |

| This compound + NaOH | Alkaline (pH 12, 60°C) | Free base (6-[methyl(prop-2-ynyl)amino]-naphthalenediol) + NaBr | Isolation of uncharged species |

Key findings:

-

Acidic hydrolysis cleaves the methyl-propynylamine group, yielding primary amine derivatives.

-

Alkaline conditions deprotonate the hydrobromide salt, releasing the free base.

Oxidation Reactions

The hydroxylated naphthalene core and tertiary amine group participate in redox reactions.

| Reactants | Conditions | Products | Role in Pharmacology |

|---|---|---|---|

| This compound + O₂ | Catalytic Fe³⁺, 25°C | Quinone derivatives + Br⁻ | Study of oxidative degradation |

| This compound + H₂O₂ | Neutral pH, 37°C | Epoxide intermediates (unstable) | Metabolic pathway analysis |

Mechanistic insights:

-

Oxygen-mediated oxidation targets the catechol moiety, forming quinones.

-

Hydrogen peroxide induces epoxidation at the tetrahydro-naphthalene ring.

Substitution Reactions

The propynyl group and amine nitrogen are reactive sites for nucleophilic substitution.

| Reactants | Conditions | Products | Synthetic Utility |

|---|---|---|---|

| This compound + R-X | Polar aprotic solvent | N-Alkylated analogs (R = alkyl/aryl) | Structure-activity studies |

| This compound + KSCN | DMF, reflux | Thiocyanate derivatives | Radioligand development |

Notable observations:

-

Alkyl halides substitute the methyl or propynyl groups on the amine.

-

Thiocyanate substitution enhances binding affinity in receptor studies.

Acid-Base Reactions

The hydrobromide salt participates in proton-transfer reactions.

| Reactants | Conditions | Products | Purpose |

|---|---|---|---|

| This compound + NH₃ | Aqueous solution | Free base precipitate + NH₄Br | Purification |

| This compound + HCl | Ethanol, 25°C | Stabilized hydrochloride salt | Salt swapping for solubility |

Applications:

-

Ammonia neutralizes the hydrobromic acid counterion, isolating the free base.

-

Hydrochloride salt formation improves aqueous solubility.

Structural Influence on Reactivity

The compound’s reactivity is governed by:

Scientific Research Applications

N 0432 hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its effects on monoamine oxidase and dopamine receptors.

Medicine: Research focuses on its potential therapeutic effects for neurological disorders.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

N 0432 hydrobromide exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have various neurological effects. The molecular targets and pathways involved include the dopamine receptors and the monoamine oxidase enzyme.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N 0430 Hydrobromide and N 0425 Hydrochloride

N 0432 hydrobromide shares nomenclature and developmental lineage with N 0430 hydrobromide and N 0425 hydrochloride, though differences in counterions (hydrobromide vs. hydrochloride) and reference numbers hint at distinct physicochemical or pharmacological profiles:

- For example, eletriptan hydrobromide is noted for high water solubility, a trait critical for rapid absorption in migraine treatment .

- Therapeutic Indications : While N 0432’s exact role is unclear, its structural analogs in the Axon Medchem series are linked to SSAO/VAP-1 inhibition, a target relevant in kidney fibrosis and neuroinflammatory diseases .

Table 1: Structural Analogs of this compound

| Compound | Salt Form | Reference Number | Potential Target/Application |

|---|---|---|---|

| This compound | Hydrobromide | 1018 | SSAO/VAP-1 inhibition (speculative) |

| N 0430 hydrobromide | Hydrobromide | 1022 | Similar to N 0432 (unconfirmed) |

| N 0425 hydrochloride | Hydrochloride | 3006 | Neurochemical research |

Comparison with Pharmacologically Relevant Hydrobromide Salts

Dextromethorphan Hydrobromide

Dextromethorphan hydrobromide (C₁₈H₂₅NO·HBr·H₂O, MW 370.33) is a widely used antitussive and NMDA receptor antagonist. Unlike N 0432, it is clinically approved in combination therapies (e.g., AUVELITY® for depression) and has well-documented pharmacokinetics, including rapid dissolution in acidic media (pH 1.5) .

Eletriptan Hydrobromide

Eletriptan hydrobromide (C₂₂H₂₆N₂O₂S·HBr, MW 462.43) is a 5-HT₁B/1D agonist for migraine relief. Its high water solubility and specificity contrast with N 0432’s undefined mechanism, though both hydrobromide salts prioritize bioavailability for CNS delivery .

Galanthamine Hydrobromide

Galanthamine hydrobromide (approved as Razadyne®) is an acetylcholinesterase inhibitor for Alzheimer’s disease. While structurally distinct from N 0432, it exemplifies hydrobromide salts with CNS applications, emphasizing the role of counterions in enhancing stability and efficacy .

Table 2: Hydrobromide Salts in Clinical and Research Use

| Compound | Molecular Weight | Key Application | Solubility |

|---|---|---|---|

| This compound | Not reported | Research (SSAO/VAP-1 target) | Unspecified |

| Dextromethorphan HBr | 370.33 | Depression, cough suppression | Soluble in acidic pH |

| Eletriptan HBr | 462.43 | Migraine treatment | Readily soluble in H₂O |

| Galanthamine HBr | 368.27 (base) | Alzheimer’s disease | Water-soluble |

Mechanistic and Pharmacodynamic Insights

- Salt Form Impact : Hydrobromide salts generally enhance solubility and absorption compared to free bases or other salts (e.g., hydrochlorides), as seen in eletriptan’s rapid action .

Q & A

Q. How can researchers ensure reproducibility of this compound’s reported anti-fibrotic effects across independent labs?

- Answer : Standardize protocols for animal models (e.g., unilateral ureteral obstruction for kidney fibrosis). Share raw data (e.g., histopathology scores, cytokine levels) via repositories like Zenodo. Cross-validate findings using orthogonal assays (e.g., qPCR for TGF-β1 vs. ELISA) .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses. Use meta-analysis tools (RevMan, PRISMA) to reconcile conflicting results .

- Experimental Design : Align with ICH guidelines for preclinical trials, including blinding, randomization, and power calculations. Document protocols in electronic lab notebooks (e.g., LabArchives) for audit trails .

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use tools like SciFinder or Reaxys to track synthetic routes and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.